molecular formula C17H16N2OS B3015738 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 940368-20-7

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No. B3015738
CAS RN: 940368-20-7
M. Wt: 296.39
InChI Key: KOCOQMMWAISQEN-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, also known as DMBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBA is a fluorescent probe that can be used to study biological processes and interactions, and has been shown to be useful in a variety of applications, including imaging and drug discovery.

Scientific Research Applications

Applications in Cancer Research

  • Kinesin Spindle Protein Inhibitors: A derivative of benzothiazole, specifically (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877), has been identified as a potent kinesin spindle protein (KSP) inhibitor. This compound exhibited significant biochemical potency and pharmaceutical properties suitable for clinical development in cancer treatment (Theoclitou et al., 2011).

Applications in Synthesis and Chemical Reactions

  • Synthesis of 1,3-benzothiazol-2(3H)-one Derivatives: Research on the acylation of 2-aminobenzenethiol led to the formation of 1,3-benzothiazol-2(3H)-one and its derivatives, highlighting the chemical versatility of benzothiazole-based compounds (Velikorodov et al., 2011).

Applications in Pharmacological Evaluation

  • Antibacterial and Antifungal Activities: A series of compounds containing substituted-1',3'-benzothiazol-2'-yl demonstrated significant antibacterial and antifungal activities, indicating the potential use of benzothiazole derivatives in developing new antimicrobial agents (Mistry & Desai, 2006).

Applications in Photodynamic Therapy

  • Photosensitizers in Cancer Treatment: New zinc phthalocyanine derivatives substituted with benzothiazole groups showed high singlet oxygen quantum yield, making them promising candidates as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Applications in Corrosion Inhibition

  • Corrosion Inhibitors for Steel: Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating their potential in industrial applications to prevent corrosion (Hu et al., 2016).

properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-10-4-7-13(8-5-10)16(20)19-17-18-15-12(3)11(2)6-9-14(15)21-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCOQMMWAISQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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